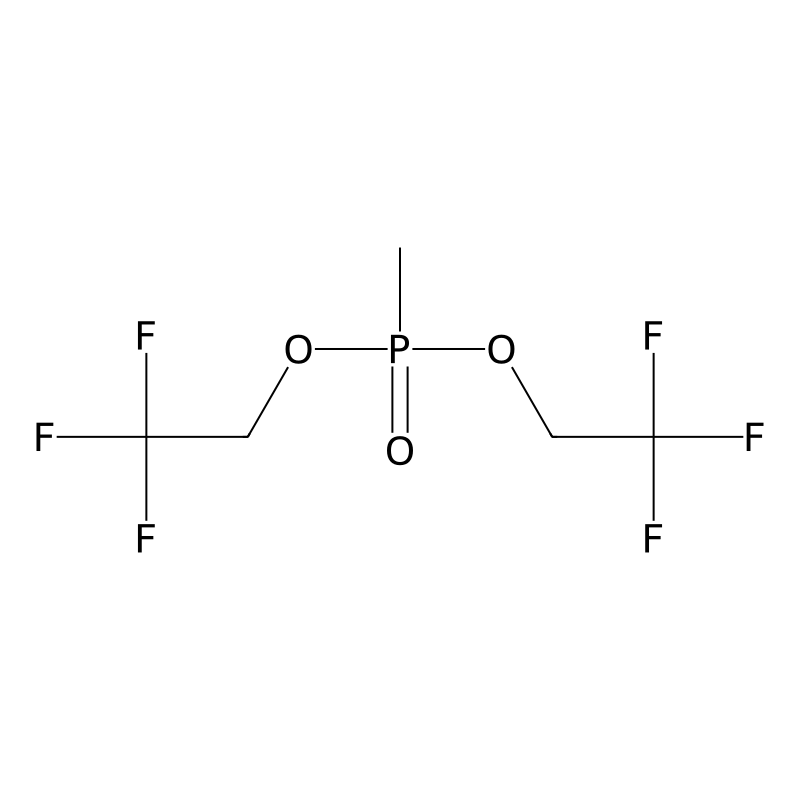

Bis(2,2,2-trifluoroethyl) methylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Bis(2,2,2-trifluoroethyl) methylphosphonate finds application as a key building block in various organic synthesis processes. Notably, it serves as a crucial reactant in the preparation of:

Trans-hydrindanes and (R)-(+)-umbelactone

This compound plays a vital role in a multi-step synthesis scheme leading to these valuable organic molecules [].

Cis-olefinic ester derivatives

Through the Still–Gennari olefination reaction, bis(2,2,2-trifluoroethyl) methylphosphonate facilitates the formation of cis-olefinic esters. This reaction utilizes 18-crown-6 ether and potassium bis(trimethylsilyl)amide (KHMDS) as additional reagents [].

(−)-(6S,2′S)-epi cryptocaryalactone

This specific stereoisomer of cryptocaryalactone, a naturally occurring compound, can be synthesized using bis(2,2,2-trifluoroethyl) methylphosphonate as a starting material [].

Other Applications

Beyond its role in organic synthesis, bis(2,2,2-trifluoroethyl) methylphosphonate finds use in:

Bis(2,2,2-trifluoroethyl) methylphosphonate is an organophosphorus compound with the molecular formula CHFOP and a molecular weight of 260.07 g/mol. This compound is characterized by the presence of two 2,2,2-trifluoroethyl groups attached to a methylphosphonate moiety. It exhibits unique properties due to the trifluoromethyl groups, which enhance its stability and reactivity in various chemical environments. The compound is often used in research and industrial applications as a flame retardant additive, particularly in lithium-ion batteries, due to its ability to improve safety by reducing flammability .

- Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphonic acid derivatives.

- Alkylation: It can act as an alkylating agent in reactions involving nucleophiles, facilitating the introduction of trifluoroethyl groups into various substrates.

- Condensation Reactions: The phosphonate group can participate in condensation reactions with alcohols or amines, forming esters or amides .

Several methods have been developed for synthesizing bis(2,2,2-trifluoroethyl) methylphosphonate:

- Direct Fluorination: This method involves the fluorination of methylphosphonate using fluorinating agents under controlled conditions.

- Phosphorylation of Alcohols: The reaction between 2,2,2-trifluoroethanol and phosphorus oxychloride followed by hydrolysis can yield bis(2,2,2-trifluoroethyl) methylphosphonate.

- Green Chemistry Approaches: Recent studies have focused on environmentally friendly synthesis routes that minimize waste and energy consumption while maintaining high yields .

Bis(2,2,2-trifluoroethyl) methylphosphonate has several applications:

- Flame Retardant Additive: It is primarily used as a flame-retardant additive in lithium-ion batteries to enhance safety by reducing flammability .

- Chemical Intermediate: The compound serves as a precursor for synthesizing other organophosphorus compounds and reagents used in organic synthesis.

- Research Tool: It is employed in biochemical research for studying phosphonate interactions and properties .

Several compounds share structural similarities with bis(2,2,2-trifluoroethyl) methylphosphonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl Methylphosphonate | Methylphosphonate | Less fluorinated; commonly used as a solvent |

| Triethyl Phosphate | Phosphate ester | More widely studied for flame retardancy |

| Bis(Trichloroethyl) Methylphosphonate | Halogenated phosphonate | Higher toxicity; used in different industrial applications |

| Ethyl Methylphosphonate | Methylphosphonate | Simpler structure; less effective as a flame retardant |

Bis(2,2,2-trifluoroethyl) methylphosphonate stands out due to its unique trifluoromethyl groups that enhance thermal stability and reduce flammability compared to its less fluorinated counterparts .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant